molecular formula C16H24N2O3 B6703498 N-(4-acetamido-2-methoxyphenyl)-2-methylhexanamide

N-(4-acetamido-2-methoxyphenyl)-2-methylhexanamide

Cat. No.: B6703498
M. Wt: 292.37 g/mol
InChI Key: ZOCLLHCYNNTXMP-UHFFFAOYSA-N
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Description

N-(4-acetamido-2-methoxyphenyl)-2-methylhexanamide is a chemical compound that belongs to the class of amides It is characterized by the presence of an acetamido group and a methoxy group attached to a phenyl ring, which is further connected to a hexanamide chain

Properties

IUPAC Name

N-(4-acetamido-2-methoxyphenyl)-2-methylhexanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O3/c1-5-6-7-11(2)16(20)18-14-9-8-13(17-12(3)19)10-15(14)21-4/h8-11H,5-7H2,1-4H3,(H,17,19)(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOCLLHCYNNTXMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C)C(=O)NC1=C(C=C(C=C1)NC(=O)C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-acetamido-2-methoxyphenyl)-2-methylhexanamide typically involves the following steps:

    Formation of the Acetamido Group: The starting material, 4-amino-2-methoxyphenol, is acetylated using acetic anhydride in the presence of a base such as pyridine to form 4-acetamido-2-methoxyphenol.

    Formation of the Hexanamide Chain: The acetamido compound is then reacted with 2-methylhexanoyl chloride in the presence of a base such as triethylamine to form this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(4-acetamido-2-methoxyphenyl)-2-methylhexanamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The acetamido group can be reduced to an amine group.

    Substitution: The methoxy group can be substituted with other functional groups such as halogens.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) in the presence of a catalyst or under UV light.

Major Products Formed

    Oxidation: Formation of 4-acetamido-2-hydroxyphenyl-2-methylhexanamide.

    Reduction: Formation of N-(4-amino-2-methoxyphenyl)-2-methylhexanamide.

    Substitution: Formation of N-(4-acetamido-2-halophenyl)-2-methylhexanamide.

Scientific Research Applications

N-(4-acetamido-2-methoxyphenyl)-2-methylhexanamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(4-acetamido-2-methoxyphenyl)-2-methylhexanamide involves its interaction with specific molecular targets and pathways. The acetamido group can form hydrogen bonds with biological molecules, while the methoxy group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-acetamido-2-methoxyphenyl)-2-thiophenecarboxamide
  • N-(4-acetamido-2-methoxyphenyl)pentanamide
  • (4-acetamido-2-methylphenyl) acetate

Uniqueness

N-(4-acetamido-2-methoxyphenyl)-2-methylhexanamide is unique due to its specific structural features, such as the presence of both an acetamido and a methoxy group on the phenyl ring, as well as the hexanamide chain. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various scientific applications.

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